molecular formula C10H19NO B2548607 1-Piperidin-1-ylpentan-3-one CAS No. 4405-00-9

1-Piperidin-1-ylpentan-3-one

Cat. No.: B2548607
CAS No.: 4405-00-9
M. Wt: 169.268
InChI Key: GRFNSRAUMQHCMG-UHFFFAOYSA-N
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Description

1-Piperidin-1-ylpentan-3-one is an organic compound with the molecular formula C10H19NO. It is a piperidine derivative, characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidin-1-ylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of 1-bromopentane with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidin-1-ylpentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Piperidin-1-ylpentan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperidin-1-ylpentan-3-one involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .

Comparison with Similar Compounds

    Piperidine: A basic heterocyclic amine with a similar structure but lacks the pentan-3-one moiety.

    1-Piperidin-1-ylbutan-3-one: Similar structure with a shorter carbon chain.

    1-Piperidin-1-ylhexan-3-one: Similar structure with a longer carbon chain

Uniqueness: 1-Piperidin-1-ylpentan-3-one is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-piperidin-1-ylpentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-10(12)6-9-11-7-4-3-5-8-11/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFNSRAUMQHCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4405-00-9
Record name 1-(piperidin-1-yl)pentan-3-one
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